

Spectroscopic Analysis of 7-Bromopyrazolo[1,5-a]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromopyrazolo[1,5-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound **7-Bromopyrazolo[1,5-a]pyridine**. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development, where unambiguous structural characterization is paramount. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction

7-Bromopyrazolo[1,5-a]pyridine is a bicyclic heteroaromatic compound of significant interest in medicinal chemistry due to its versatile scaffold, which is present in a variety of biologically active molecules. The presence of the bromine atom at the 7-position provides a convenient handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. Accurate and thorough spectroscopic analysis is the cornerstone of synthetic chemistry, ensuring the identity and purity of such compounds. This guide presents a detailed summary and interpretation of the NMR, IR, and MS data for **7-Bromopyrazolo[1,5-a]pyridine**.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **7-Bromopyrazolo[1,5-a]pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **7-Bromopyrazolo[1,5-a]pyridine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.45	d	7.2	H-5
7.99	d	2.4	H-2
7.42	d	0.8	H-6
6.81	dd	7.2, 1.8	H-4
6.62	d	2.4	H-3

Table 2: ¹³C NMR Spectroscopic Data for **7-Bromopyrazolo[1,5-a]pyridine**

Chemical Shift (δ) ppm	Assignment
149.8	C-8a
142.0	C-2
130.2	C-5
128.5	C-7
120.3	C-4
115.8	C-6
95.1	C-3

Infrared (IR) Spectroscopy

Table 3: Principal Infrared Absorption Bands for **7-Bromopyrazolo[1,5-a]pyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
1630	Strong	C=N stretching
1580	Strong	C=C stretching (aromatic)
1450	Medium	C-H in-plane bending
1080	Strong	C-Br stretching
850-750	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **7-Bromopyrazolo[1,5-a]pyridine**

m/z	Relative Intensity (%)	Assignment
198	98	[M+2] ⁺ (with ⁸¹ Br)
196	100	[M] ⁺ (with ⁷⁹ Br)
117	85	[M-Br] ⁺
90	40	[C ₆ H ₄ N] ⁺

The molecular formula of **7-Bromopyrazolo[1,5-a]pyridine** is C₇H₅BrN₂. The theoretical exact mass is 195.9636 Da.^[1] The presence of bromine is clearly indicated by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity at m/z 196 and 198, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of **7-Bromopyrazolo[1,5-a]pyridine** in 0.6 mL of deuterated chloroform (CDCl_3), with tetramethylsilane (TMS) serving as the internal standard (0 ppm). All spectra were acquired at room temperature. For the ^{13}C NMR spectrum, a proton-decoupled sequence was utilized.

Infrared (IR) Spectroscopy

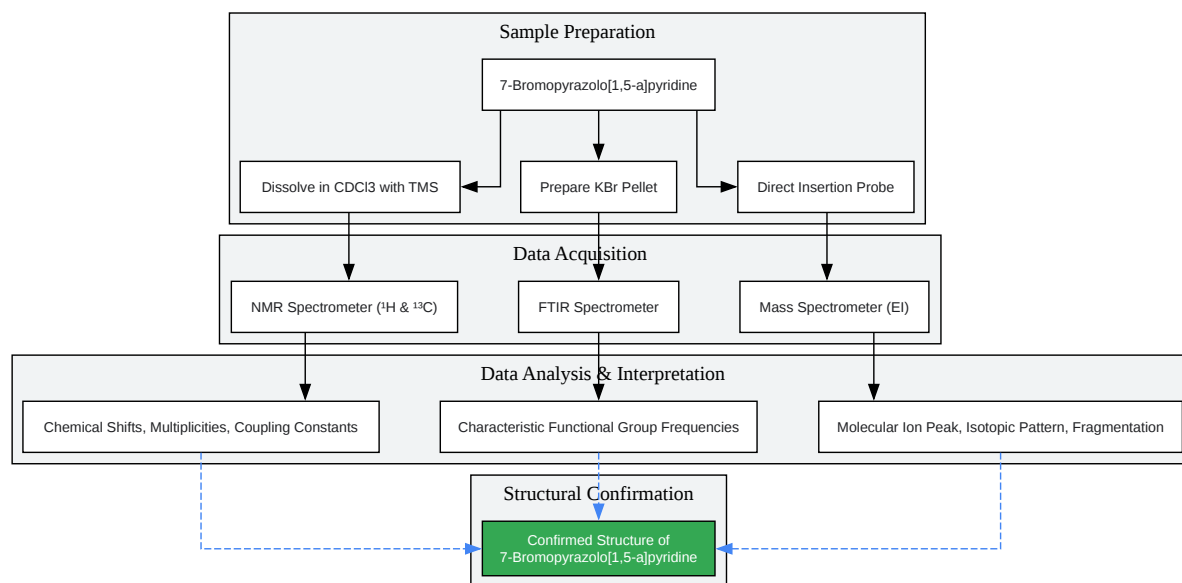
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of **7-Bromopyrazolo[1,5-a]pyridine** was intimately mixed with dry KBr powder in an agate mortar and pestle. The mixture was then compressed under high pressure to form a transparent pellet, which was subsequently placed in the sample holder of the spectrometer for analysis.

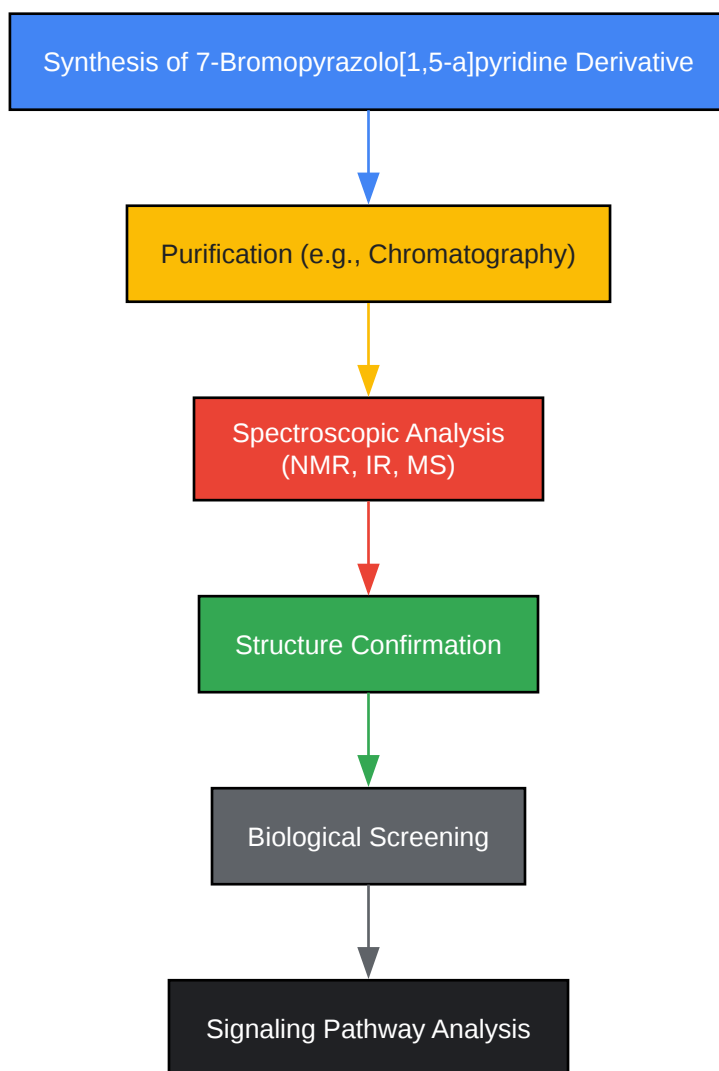
Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer operating in electron ionization (EI) mode. The sample was introduced into the ion source via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

Data Interpretation and Structural Elucidation Workflow

The process of analyzing the spectroscopic data to confirm the structure of **7-Bromopyrazolo[1,5-a]pyridine** follows a logical workflow, as illustrated in the diagram below.





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References

- 1. 7-Bromopyrazolo[1,5-a]pyridine | C₇H₅BrN₂ | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
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